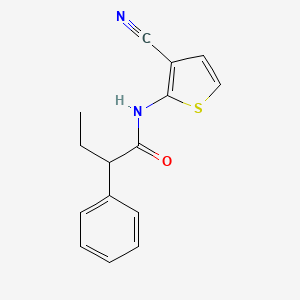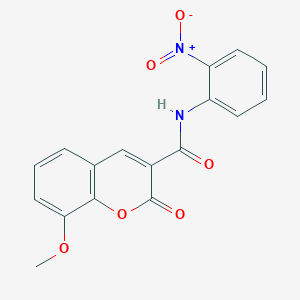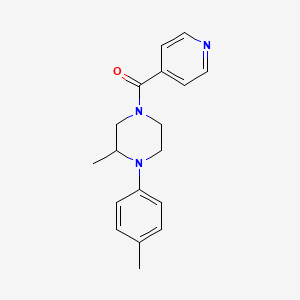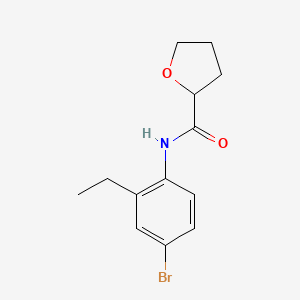![molecular formula C12H7F3N2O4 B4180407 N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4180407.png)
N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide
Übersicht
Beschreibung
N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide, commonly known as NTB, is a synthetic compound that has been widely used in scientific research. NTB is a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons.
Wirkmechanismus
NTB inhibits the activation of N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide channels by binding to the extracellular domain of the channel. NTB does not affect the voltage dependence or the single-channel conductance of this compound channels. The inhibition of this compound channels by NTB is reversible and competitive with respect to capsaicin.
Biochemical and Physiological Effects:
NTB has been shown to inhibit the nociceptive responses of this compound channels in various animal models of pain, such as thermal hyperalgesia, mechanical allodynia, and inflammatory pain. NTB has also been shown to inhibit the release of pro-inflammatory cytokines and neuropeptides from sensory neurons. NTB has been suggested as a potential therapeutic agent for the treatment of pain, inflammation, and other this compound-mediated diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NTB in lab experiments include its high potency, selectivity, and reversibility. NTB can be used to study the function and regulation of N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide channels in various cell types and animal models. The limitations of using NTB in lab experiments include its potential off-target effects, such as the inhibition of other ion channels or enzymes. The optimal concentration and duration of NTB treatment should be carefully determined to avoid non-specific effects.
Zukünftige Richtungen
There are several future directions for the research of NTB and N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide channels. First, the structural basis of the interaction between NTB and this compound channels should be elucidated using crystallography or other techniques. Second, the physiological and pathological roles of this compound channels in various tissues and diseases should be further investigated using genetic and pharmacological approaches. Third, the potential therapeutic applications of NTB and other this compound inhibitors should be explored in clinical trials. Fourth, the development of more potent and selective this compound inhibitors with fewer side effects should be pursued.
Wissenschaftliche Forschungsanwendungen
NTB has been widely used in scientific research to study the function and regulation of N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide channels. This compound channels play important roles in pain sensation, inflammation, and thermoregulation. NTB has been shown to inhibit the activation of this compound channels by capsaicin, heat, and acid, which makes it a useful tool for studying the physiological and pathological roles of this compound channels. NTB has also been used to investigate the interaction between this compound channels and other signaling pathways, such as the protein kinase A and protein kinase C pathways.
Eigenschaften
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O4/c13-12(14,15)8-6-7(17(19)20)3-4-9(8)16-11(18)10-2-1-5-21-10/h1-6H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZVQSZGBFRBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4180333.png)
![diethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate](/img/structure/B4180338.png)
![3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4180343.png)
![3-(2,4-difluorophenyl)-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4180353.png)

![N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4180380.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![[4-(2-furoylamino)phenyl]acetic acid](/img/structure/B4180401.png)


![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4180414.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4180419.png)